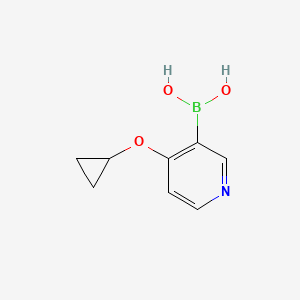
(4-Cyclopropoxypyridin-3-yl)boronic acid
描述
(4-Cyclopropoxypyridin-3-yl)boronic acid is an aromatic boronic acid derivative featuring a pyridine ring substituted with a cyclopropoxy group at the 4-position and a boronic acid moiety at the 3-position. Boronic acids are widely utilized in medicinal chemistry and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in enzyme inhibition, sensing, and dynamic combinatorial chemistry .
属性
分子式 |
C8H10BNO3 |
|---|---|
分子量 |
178.98 g/mol |
IUPAC 名称 |
(4-cyclopropyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-5-10-4-3-8(7)13-6-1-2-6/h3-6,11-12H,1-2H2 |
InChI 键 |
NGINAXSXVAVIRO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CN=C1)OC2CC2)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopropoxypyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or ester. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: (4-Cyclopropoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted pyridine derivatives.
科学研究应用
(4-Cyclopropoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Cyclopropoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, leading to the modulation of biological pathways and processes .
相似化合物的比较
Comparison with Similar Boronic Acid Derivatives
Structural Analogs
Pyridinyl Boronic Acids
- (4-(Pyridin-3-yl)phenyl)boronic acid (Similarity: 0.91, CAS 170230-28-1) : This analog replaces the cyclopropoxy group with a phenyl ring. However, the phenyl group may increase hydrophobicity, reducing aqueous solubility compared to the cyclopropoxy variant.
(5-Phenylpyridin-3-yl)boronic acid (Similarity: 0.85, CAS 850991-38-7) :
The phenyl group at the 5-position on the pyridine ring creates a distinct electronic environment. Meta-substitution (as in this compound) often enhances enzyme inhibition compared to para-substitution, as seen in studies on R39 serine protease inhibitors .
Substituted Aryl Boronic Acids
6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM in 4T1 breast cancer cells) :
This compound demonstrates potent antiproliferative activity, attributed to its extended aromatic system and hydroxyl group, which may facilitate hydrogen bonding with biological targets. In contrast, the cyclopropoxy group in the target compound could enhance metabolic stability but reduce direct hydrogen-bonding capacity.- [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (IC₅₀: 1 µM for fungal histone deacetylase inhibition) : The methoxyethyl phenoxy group provides flexibility and moderate hydrophilicity.
Functional Comparisons
Enzyme Inhibition
Meta-Substituted Aryl Boronic Acids :
Meta-substituted derivatives (e.g., compound 4 in , IC₅₀: 20–30 µM against R39 serine protease) show superior inhibition compared to ortho-substituted analogs . The para-substituted cyclopropoxy group in the target compound may position the boronic acid moiety less optimally for target binding, suggesting meta-substituted pyridinyl analogs could be more potent for certain enzymes.Triazole-Substituted Boronic Acids :
1-Amido-2-triazolylethaneboronic acid derivatives exhibit enhanced β-lactamase inhibition (Ki values in the nM range) due to the triazole's electronic effects . The cyclopropoxy group’s electron-donating nature might similarly stabilize transition states in enzyme-inhibitor complexes.
Antiproliferative Activity
- Phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM) : Its planar polyaromatic structure enables intercalation into DNA or hydrophobic protein pockets.
Physicochemical Properties
*Predicted logP values based on substituent contributions.
Reactivity in Diol Binding
- Association Constants :
The cyclopropoxy group’s electron-donating effect may increase the boronic acid’s pKa, enhancing diol binding at physiological pH compared to electron-withdrawing substituents (e.g., nitro groups) . - Ester Formation Kinetics : Steric hindrance from the cyclopropoxy group could slow boronic ester formation relative to less bulky analogs like phenylboronic acid, which rapidly forms esters with catechols under basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


